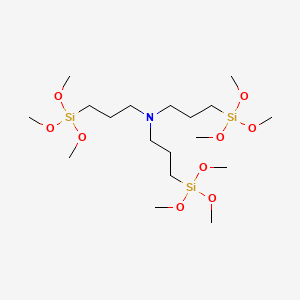
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-, (S)- is a complex organic compound belonging to the class of benzopyrans. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the benzopyran ring.
Cyclization Reactions: Using catalysts such as acids or bases to promote the formation of the benzopyran structure.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous Flow Synthesis: A method that allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
4H-1-Benzopyran-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
科学研究应用
Chemistry
In chemistry, these compounds are studied for their unique structural properties and potential as building blocks for more complex molecules.
Biology
In biology, they are investigated for their interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine
In medicine, 4H-1-Benzopyran-4-one derivatives are explored for their potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry
In industry, these compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to their observed effects. For example, they may inhibit enzymes involved in inflammation or oxidative stress.
相似化合物的比较
Similar Compounds
Flavonoids: A class of compounds with similar benzopyran structures, known for their antioxidant properties.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Uniqueness
4H-1-Benzopyran-4-one derivatives are unique due to their specific substituents, which can influence their biological activity and chemical reactivity. The presence of hydroxyl and methoxy groups, as well as the specific stereochemistry, can significantly impact their interactions with biological targets.
属性
CAS 编号 |
82051-52-3 |
|---|---|
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
(2S)-5,7-dihydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-8-16(21)9(2)18-15(17(8)22)13(20)7-14(24-18)11-6-10(23-3)4-5-12(11)19/h4-6,14,19,21-22H,7H2,1-3H3/t14-/m0/s1 |
InChI 键 |
LQXKAIKFJZYCKC-AWEZNQCLSA-N |
手性 SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=CC(=C3)OC)O)C)O |
规范 SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=CC(=C3)OC)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


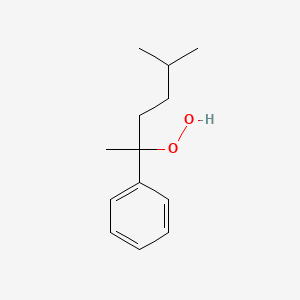
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
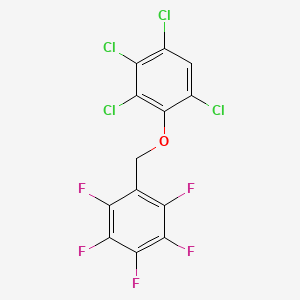
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
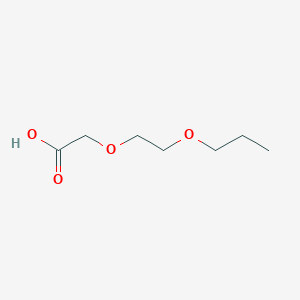
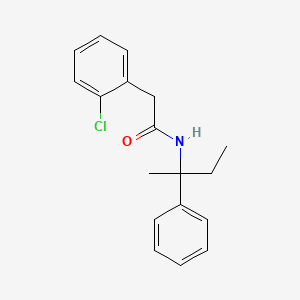

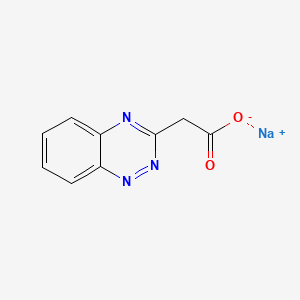
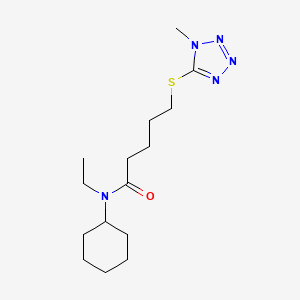
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)

